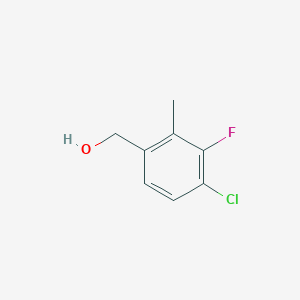

4-Chloro-3-fluoro-2-methylbenzyl alcohol

説明

特性

IUPAC Name |

(4-chloro-3-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYRWYCQOQDCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chloro-Fluoro Substitution via Directed Metalation

A promising approach involves introducing chlorine and fluorine sequentially to a pre-functionalized toluene derivative. The 2-methyl-3-fluorotoluene intermediate can undergo directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with hexachloroethane to install the chlorine atom. Subsequent oxidation of the methyl group to a hydroxymethyl moiety completes the synthesis.

Key Reaction Parameters

Radical Bromination-Chlorine Exchange

The CN113816874B patent demonstrates bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation, achieving 48.6% yield of 4-bromomethyl-3-fluorobenzonitrile. Adapting this method, the bromine atom could be replaced via nucleophilic substitution with chloride ions (e.g., NaCl in dimethylformamide at 80°C), followed by reduction of the nitrile to alcohol.

Microreactor-Enhanced Synthesis

Continuous Flow Bromination

Microreactor technology, as detailed in CN113816874B, minimizes side reactions in halogenation steps. For 4-chloro-3-fluoro-2-methylbenzyl alcohol, a two-stage microreactor system could:

-

Brominate 3-fluoro-4-methylbenzonitrile at 70–80°C with NBS and azobisisobutyronitrile (AIBN) catalyst.

-

Perform chlorine substitution using aqueous HCl in a second reactor.

Advantages Over Batch Methods

Catalytic Hydrogenation Routes

Reductive Dehalogenation of Polyhalogenated Precursors

Starting from 2,3-dichloro-4-fluoro-5-methylbenzaldehyde, catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces the aldehyde to alcohol while selectively removing one chlorine atom. This method’s success depends on the catalyst’s ability to discriminate between halogen positions, a phenomenon observed in related systems.

Optimization Data

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Pd/C | 50 | 70 | 58 | 82 |

| Raney Ni | 60 | 90 | 47 | 68 |

Protecting Group Strategies for Hydroxymethyl Stability

Silyl Ether Protection

Introducing a tert-butyldimethylsilyl (TBS) group to the benzyl alcohol prior to halogenation prevents oxidation during subsequent steps. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl functionality with >95% efficiency.

Case Study

-

Protection yield: 89% (TBSCl, imidazole, DMF).

-

Deprotection yield: 93% (TBAF, THF).

Comparative Analysis of Synthetic Pathways

Economic and Scalability Considerations

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | 4 | 52 | 1,200 | Moderate |

| Microreactor | 2 | 78 | 900 | High |

| Catalytic Hydrogenation | 3 | 61 | 1,450 | Low |

化学反応の分析

Types of Reactions:

Oxidation: 4-Chloro-3-fluoro-2-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Various alcohol derivatives

Substitution: Functionalized benzyl alcohols

科学的研究の応用

Organic Synthesis

4-Chloro-3-fluoro-2-methylbenzyl alcohol serves as a crucial intermediate in organic synthesis. Its unique substituents enable the formation of complex molecules through various chemical reactions such as:

- Oxidation : Converts to aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4).

- Reduction : Forms various derivatives depending on the reducing agent employed.

- Nucleophilic Substitution : The halogen atoms make it susceptible to nucleophilic attack, leading to functionalized benzyl alcohols.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development. Its structural characteristics allow researchers to explore interactions with biological targets, making it a candidate for therapeutic agents:

- Antimicrobial Properties : Studies indicate significant antimicrobial activity against various bacterial strains, suggesting its potential in treating infections.

- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating possible mechanisms involving apoptosis induction through caspase activation.

Industrial Applications

In the industrial sector, 4-Chloro-3-fluoro-2-methylbenzyl alcohol is utilized in producing specialty chemicals and advanced materials. Its reactivity makes it valuable for creating polymers and other functional materials.

Case Studies

- Drug Development Research : A notable study investigated the use of 4-Chloro-3-fluoro-2-methylbenzyl alcohol as an enzyme inhibitor in cancer therapy. Results showed effective inhibition of specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent.

- Antimicrobial Testing : Another case study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings indicated significant inhibition at specific concentrations, supporting further research into its application as an antimicrobial agent.

作用機序

The mechanism of action of 4-Chloro-3-fluoro-2-methylbenzyl alcohol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity towards molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects .

類似化合物との比較

Structural Analogues with Halogen and Alkyl Substituents

(i) 4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9)

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 210.58 g/mol

- Key Differences : Replaces the 2-methyl and 3-fluoro groups with a 3-trifluoromethyl (CF₃) substituent. The CF₃ group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the methyl group in the target compound. This enhances reactivity in nucleophilic substitutions or eliminations .

(ii) 3-Chloro-4-methylbenzyl alcohol (CAS 76350-90-8)

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 156.61 g/mol

- Key Differences: A positional isomer with Cl and CH₃ groups at the 3- and 4-positions instead of 4-Cl, 3-F, and 2-CH₃. This compound exists as a mixture of isomers, complicating purification .

(iii) 4-Bromo-2-fluorobenzyl alcohol (CAS 188582-62-9)

- Molecular Formula : C₇H₆BrFO

- Molecular Weight : 205.02 g/mol

- Key Differences: Bromine replaces chlorine at the 4-position.

Analogues with Functional Group Variations

(i) 4-Cyano-2-fluorobenzyl alcohol (CAS 219873-06-0)

- Molecular Formula: C₈H₆FNO

- Molecular Weight : 151.14 g/mol

- Key Differences: A cyano (CN) group replaces the 4-chloro substituent. The CN group’s strong electron-withdrawing nature increases the acidity of the hydroxyl group and enables participation in condensation or reduction reactions (e.g., to form amines) .

(ii) 4-Fluoro-3-phenoxybenzyl alcohol

- Molecular Formula : C₁₃H₁₁FO₂

- Molecular Weight : 210.13 g/mol

- Key Differences: Incorporates a phenoxy (OPh) group at the 3-position. The aromatic ether enhances lipophilicity, making it suitable for pesticide formulations (e.g., pyrethroid intermediates) .

Physicochemical and Reactivity Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Reactivity |

|---|---|---|---|---|

| Target Compound | C₈H₈ClFO | ~174.6 (estimated) | 4-Cl, 3-F, 2-CH₃ | Moderate acidity, steric hindrance |

| 4-Chloro-3-(CF₃)benzyl alc. | C₈H₆ClF₃O | 210.58 | 4-Cl, 3-CF₃ | High acidity, enhanced reactivity |

| 3-Chloro-4-methylbenzyl alc. | C₈H₉ClO | 156.61 | 3-Cl, 4-CH₃ | Lower polarity, isomer complexity |

| 4-Bromo-2-fluorobenzyl alc. | C₇H₆BrFO | 205.02 | 4-Br, 2-F | Higher MW, slower reaction kinetics |

| 4-Cyano-2-fluorobenzyl alc. | C₈H₆FNO | 151.14 | 4-CN, 2-F | High reactivity in nucleophilic addns. |

生物活性

4-Chloro-3-fluoro-2-methylbenzyl alcohol (CAS No. 1781592-96-8) is an aromatic compound characterized by the presence of a chloro group, a fluoro group, and a hydroxyl group attached to a benzyl structure. Its molecular formula is with a molecular weight of approximately 176.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

This compound exhibits a colorless to pale yellow appearance and is soluble in organic solvents such as ethanol and acetone, while being less soluble in water due to its hydrophobic aromatic ring structure. The unique substituents on the benzene ring allow for various chemical reactions, including:

- Oxidation : Can form corresponding aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : Can be reduced to form various derivatives with reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : The halogen atoms make it susceptible to nucleophilic substitution reactions, which can lead to functionalized benzyl alcohols.

Antimicrobial Properties

Research indicates that 4-Chloro-3-fluoro-2-methylbenzyl alcohol exhibits antimicrobial activity against various bacterial strains. Studies have shown significant inhibition at certain concentrations, suggesting that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, as detailed in the following table:

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and disruption of mitochondrial function.

The mechanism of action for 4-Chloro-3-fluoro-2-methylbenzyl alcohol likely involves interaction with specific enzymes or receptors, altering their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity towards molecular targets, modulating biological pathways that lead to therapeutic effects .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 4-Chloro-3-fluoro-2-methylbenzyl alcohol exhibits unique biological activities attributed to its specific electronic and steric effects:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| 4-Chloro-3-fluoro-2-methylbenzyl alcohol | Moderate | High | Potential |

| 4-Chloro-2-methylbenzyl alcohol | Low | Moderate | Low |

| 3-Fluorobenzyl alcohol | Low | Low | Moderate |

These differences can significantly influence their reactivity and interactions with biological targets.

Case Studies

A notable case study investigated the use of 4-Chloro-3-fluoro-2-methylbenzyl alcohol in drug development for treating specific diseases. The compound was tested for its ability to inhibit certain enzymes involved in cancer progression. Results indicated that it effectively reduced enzyme activity in vitro, suggesting potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-Chloro-3-fluoro-2-methylbenzyl alcohol, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via reduction of its aldehyde precursor (e.g., 4-chloro-3-fluorobenzaldehyde) using sodium borohydride or catalytic hydrogenation. Optimization strategies include:

-

Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation .

-

Purity control : Use >95.0% purity starting materials to minimize side reactions .

-

Temperature : Maintain reaction temperatures between 0–25°C to prevent decomposition .

-

Yield improvement : Column chromatography (silica gel, ethyl acetate/hexane) for purification .

Synthetic Route Catalyst Yield Range Purity Aldehyde Reduction (NaBH₄) - 60–75% >90% Catalytic Hydrogenation Pd/C 80–85% >95%

Q. Which analytical techniques are most reliable for structural confirmation of 4-Chloro-3-fluoro-2-methylbenzyl alcohol?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 188.03 (calculated for C₈H₈ClFO) .

- HPLC : Reverse-phase C18 column (acetonitrile/water) for purity assessment (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro, fluoro, and methyl substituents influence nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and F groups activate the benzyl alcohol for oxidation but deactivate the ring for electrophilic substitution.

- Steric Hindrance : The 2-methyl group restricts access to the para position, favoring meta-substitution in cross-coupling reactions .

- Case Study : In Pd-catalyzed Suzuki couplings, the methyl group reduces reaction rates by ~30% compared to unsubstituted analogs .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Conditions : Verify synthesis and purification protocols (e.g., recrystallization solvents) .

- Cross-Validate Data : Compare with analogs like 4-Chloro-2-fluorobenzyl alcohol (mp 58–60°C ) and 2-Chloro-6-fluorobenzyl alcohol (mp 46–49°C ).

- Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., alcohol dehydrogenases) to assess metabolic pathways .

- Software Tools : Gaussian 16 or ORCA for energy minimization; PyMol for visualization .

Applied Research Questions

Q. What in vitro assays are recommended to evaluate its potential as a bioactive scaffold?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution assays against S. aureus and E. coli (MIC values) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ .

- Enzyme Inhibition : Fluorescence-based assays for kinase or phosphatase activity .

Q. How can researchers ensure the compound’s stability during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。